The Azetidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry
The Azetidin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Applications of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one
Executive Summary
This technical guide provides a comprehensive analysis of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule's structure is characterized by the fusion of two key pharmacophores: the strained four-membered β-lactam (azetidin-2-one) ring and the metabolically robust 4-(trifluoromethyl)phenyl group. This document delves into the structural features, spectroscopic profile, and prevalent synthetic methodologies for this compound. Furthermore, it explores its potential applications as a versatile building block in the design of novel therapeutic agents, drawing parallels with established drugs and bioactive molecules. The guide is intended for scientists and professionals seeking a detailed understanding of this compound's chemical properties and its strategic value in modern drug discovery.
The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that stands as one of the most important heterocyclic scaffolds in pharmaceutical science.[1] Its prominence originated with the discovery of penicillin, and the β-lactam ring remains the cornerstone of the most widely used class of antibiotics.[1][2] The inherent ring strain of the azetidinone ring makes the amide bond highly susceptible to nucleophilic attack, a key factor in its mechanism of action as an inhibitor of bacterial cell wall transpeptidases.[2][3]
Beyond its antibacterial prowess, the azetidin-2-one moiety is a "privileged structure," appearing in a diverse array of therapeutic agents with activities including:
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Cholesterol Absorption Inhibition: Ezetimibe, a blockbuster drug for hypercholesterolemia, features a monocyclic azetidin-2-one core.[4]
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Anticancer and Anti-inflammatory Activity: Various synthetic azetidinones have demonstrated potential as anticancer, anti-inflammatory, and analgesic agents.[5][6][7]
-
Enzyme Inhibition: The scaffold serves as a versatile template for designing inhibitors for various enzymes, such as human leukocyte elastase and tryptase.[6]
The synthetic versatility of the β-lactam ring allows it to be used as a key intermediate for the synthesis of β-amino acids and other complex nitrogen-containing molecules.[8]
The Influence of the 4-(Trifluoromethyl)phenyl Group
The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, is a cornerstone strategy in modern drug design.[9] The 4-(trifluoromethyl)phenyl substituent imparts several advantageous properties to the parent molecule.
The CF₃ group is highly electron-withdrawing and exceptionally stable to metabolic degradation.[9] Its introduction can significantly enhance a drug candidate's profile by:
-
Improving Metabolic Stability: The carbon-fluorine bond is extremely strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[9]
-
Increasing Lipophilicity: The CF₃ group increases the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.[9]
-
Modulating Electronic Properties: As a strong electron-withdrawing group, it can influence the acidity/basicity of nearby functional groups and alter binding interactions with biological targets.
-
Serving as a Bioisostere: Due to its steric similarity, the CF₃ group is often used as a bioisostere for a chlorine atom or a methyl group, allowing for fine-tuning of a molecule's properties.[9]
The strategic placement of this group on the N1-phenyl ring of the azetidinone core is a deliberate design choice to enhance the druglike properties of the resulting scaffold.
Structural Elucidation and Physicochemical Properties
The chemical structure of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one is defined by the azetidinone ring N-substituted with a phenyl ring that is, in turn, substituted at the para-position with a trifluoromethyl group.
| Property | Value | Source |
| CAS Number | 60314-64-9 | [10] |
| Molecular Formula | C₁₀H₈F₃NO | [10] |
| Molecular Weight | 215.17 g/mol | [10] |
| Physical Form | Powder | [10] |
| Melting Point | 97-98 °C | [10] |
Spectroscopic Characterization
The structural confirmation of 1-[4-(Trifluoromethyl)phenyl]azetidin-2-one relies on a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally similar compounds and fundamental spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |
|---|---|---|
| ~7.60 | d | 2 x Ar-H (ortho to N) |
| ~7.55 | d | 2 x Ar-H (ortho to CF₃) |
| ~3.85 | t | H-4 (CH₂) |
| ~3.15 | t | H-3 (CH₂) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| ~165.0 | C=O (C-2) |
| ~141.0 | Ar-C (ipso to N) |
| ~126.5 (q) | Ar-C (ortho to CF₃) |
| ~125.0 (q, J ≈ 271 Hz) | -CF₃ |
| ~124.0 (q) | Ar-C (ipso to CF₃) |
| ~118.0 | Ar-C (ortho to N) |
| ~45.0 | C-4 |
| ~40.0 | C-3 |
The quartet (q) multiplicity for carbon signals near the CF₃ group is due to C-F coupling.[11]
Table 3: Predicted ¹⁹F NMR and IR Spectroscopic Data
| Technique | Expected Signal | Assignment |
|---|---|---|
| ¹⁹F NMR | ~ -62 to -63 ppm | Ar-CF₃ |
| IR (cm⁻¹) | ~1740-1760 (strong) | C=O stretch (strained β-lactam) |
| ~3000-3100 | Ar C-H stretch | |
| ~2850-2950 | Aliphatic C-H stretch | |
| ~1100-1300 (strong) | C-F stretch |
The carbonyl stretching frequency in β-lactams is significantly higher than in acyclic amides (~1650 cm⁻¹) due to ring strain.[1]
Synthetic Strategies
The synthesis of 2-azetidinones is a well-established field, with the Staudinger [2+2] cycloaddition being one of the most fundamental and versatile methods.[1][12]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the four-membered ring, identifying an imine and a ketene as the primary synthons. The imine can be readily prepared from 4-(trifluoromethyl)aniline and an appropriate aldehyde.
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